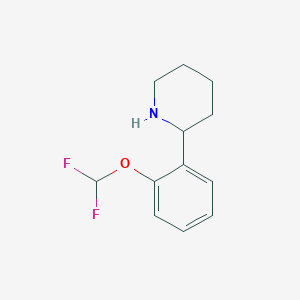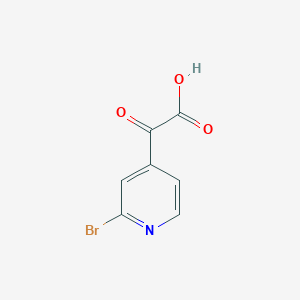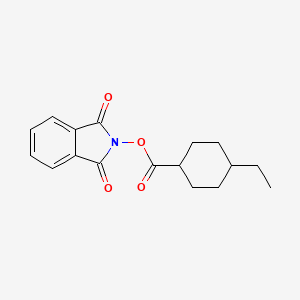
(1r,4r)-1,3-Dioxoisoindolin-2-yl 4-ethylcyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phthalic anhydride derivative with an amine, followed by cyclization and esterification steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts, temperature control, and solvent selection are crucial factors in the industrial synthesis process.
化学反应分析
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share structural similarities and are used in similar applications.
Isoindoline Derivatives: These compounds have a similar core structure and exhibit comparable chemical properties.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is unique due to its specific substituents and stereochemistry, which can influence its reactivity and interactions in various applications.
属性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-2-11-7-9-12(10-8-11)17(21)22-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-6,11-12H,2,7-10H2,1H3 |
InChI 键 |
JPWUQKYNPNNCQD-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


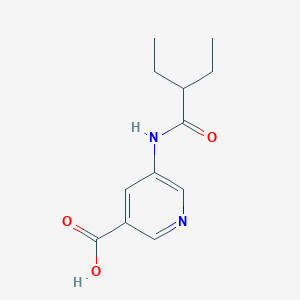
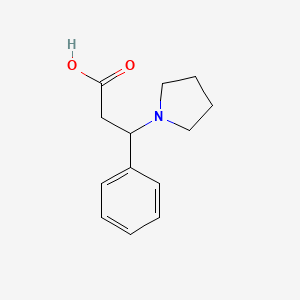

![1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B15316544.png)
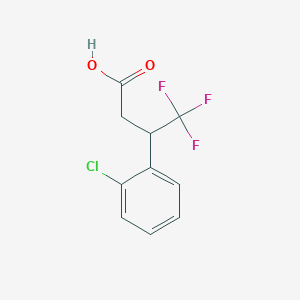
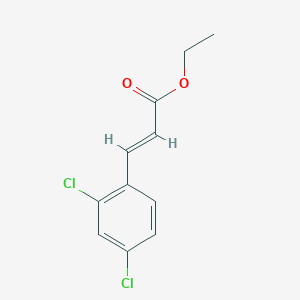
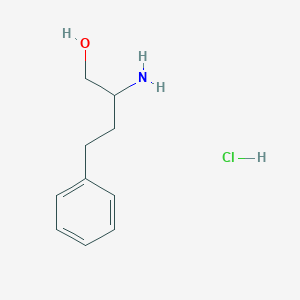
![(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15316575.png)
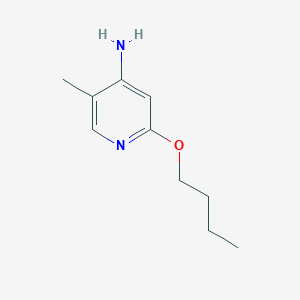
![2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B15316591.png)
